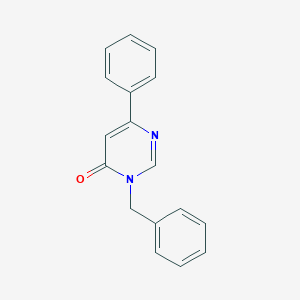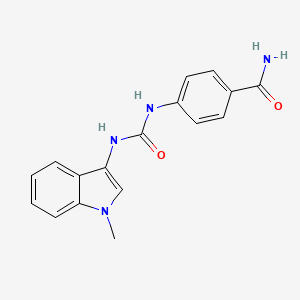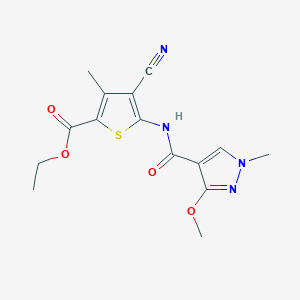![molecular formula C24H23N3O2S2 B2887326 N-(3,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260919-60-5](/img/structure/B2887326.png)
N-(3,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H23N3O2S2 and its molecular weight is 449.59. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dual Inhibitory Activities
- N-(3,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide and its analogs have been explored as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in DNA synthesis and cell replication, making this compound significant in cancer research and therapy. Gangjee et al. (2008) found that certain analogs demonstrate potent dual inhibitory activities, indicating their potential as therapeutic agents in treating cancer (Gangjee et al., 2008).
Structural and Spectroscopic Analysis
- Research by Subasri et al. (2016) and (2017) involved detailed crystallographic studies of similar compounds. These studies are essential for understanding the structural properties of such compounds, which is critical in the development of new drugs and materials (Subasri et al., 2016); (Subasri et al., 2017).
Vibrational Spectroscopic Signatures
- Mary et al. (2022) conducted a study to obtain vibrational signatures of a similar compound using Raman and Fourier transform infrared spectroscopy. This research is crucial in identifying the specific vibrational properties of the compound, which can be used in various scientific applications, such as material sciences and pharmaceuticals (Mary et al., 2022).
Binding Studies with Proteins
- Meng et al. (2012) investigated the interaction of p-hydroxycinnamic acid amides, which are structurally related, with bovine serum albumin. This type of study is vital for understanding how these compounds interact with biological macromolecules, which is crucial in drug design and delivery (Meng et al., 2012).
Application in Polymer Science
- Faghihi and Hajibeygi (2004) explored the synthesis of new poly(amide imide)s containing Trimellitic rings and hydantoin moieties. These polymers have potential applications in various industries, including coatings, adhesives, and high-performance plastics (Faghihi & Hajibeygi, 2004).
Antimicrobial Activity
- Aggarwal et al. (2014) and Hossan et al. (2012) conducted studies on the antimicrobial activities of pyrimidine derivatives. These studies are significant in the development of new antimicrobial agents, which are crucial in the fight against drug-resistant bacteria and infections (Aggarwal et al., 2014); (Hossan et al., 2012).
Wirkmechanismus
Target of Action
F6609-2613, also known as N-(3,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, primarily targets the fibroblast growth factor receptors (FGFRs) . FGFRs play a crucial role in the deregulated proliferation of certain tumors .
Mode of Action
F6609-2613 is a kinase inhibitor that binds to and inhibits the enzymatic activity of FGFR1, FGFR2, FGFR3, and FGFR4 . It inhibits FGFR phosphorylation and signaling, and decreases cell viability in cell lines expressing FGFR genetic alterations, including point mutations, amplifications, and fusions .
Biochemical Pathways
The compound’s interaction with FGFRs affects the FGFR signaling pathway , which is involved in cell proliferation, differentiation, and migration . By inhibiting this pathway, F6609-2613 can potentially slow down or stop the growth of certain types of cancer cells .
Pharmacokinetics
The pharmacokinetics of similar kinase inhibitors involve absorption, distribution, metabolism, and excretion (adme) processes . The bioavailability of such compounds can be influenced by factors such as solubility, permeability, and metabolic stability .
Result of Action
F6609-2613 demonstrates antitumor activity in FGFR-expressing cell lines and xenograft models derived from tumor types, including bladder cancer . By inhibiting FGFRs, it can potentially disrupt the growth and proliferation of cancer cells .
Action Environment
The action, efficacy, and stability of F6609-2613 can be influenced by various environmental factors. For instance, the presence of certain substances in the environment, such as fulvic acid, can interact with nanomaterials like F6609-2613 and potentially mitigate their ecotoxicity . Additionally, factors such as temperature, light, and pH can also affect the biochemical composition of compounds and their interactions with targets .
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-14-5-8-20(17(4)11-14)27-23(29)22-19(9-10-30-22)26-24(27)31-13-21(28)25-18-7-6-15(2)16(3)12-18/h5-12H,13H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXHIDRHRSKXMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2887243.png)
![N-(2,5-dimethoxyphenyl)-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2887244.png)
![N'-(3,4-Dimethylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2887245.png)

![1-(2-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2887250.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone oxalate](/img/structure/B2887252.png)




![1,3,7-trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2887263.png)
![N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2887265.png)
![4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2887266.png)